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Cat. No.: B15158386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ledipasvir to

the recombinant Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). It includes a

compilation of quantitative binding data, detailed experimental protocols for key binding assays,

and visualizations of the underlying molecular interactions and experimental workflows.

Introduction
Ledipasvir is a potent, direct-acting antiviral agent that targets the HCV NS5A protein, a critical

component of the viral replication complex.[1][2] Understanding the precise binding affinity and

kinetics of ledipasvir with its target is paramount for elucidating its mechanism of action,

optimizing drug design, and overcoming potential resistance mechanisms. This guide

synthesizes available data and methodologies to provide a detailed resource for researchers in

the field of antiviral drug development.

Quantitative Binding Data
The direct and high-affinity binding of ledipasvir to recombinant full-length NS5A has been

experimentally demonstrated.[1][2] The following table summarizes the key quantitative data

reported in the literature.
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Parameter Value
Assay
Method

Cell
Line/Conditi
ons

Genotype Reference

Dissociation

Constant (Kd)
58.9 ± 6.6 nM

Radioligand

Binding

Assay

Recombinant

full-length

His-tagged

NS5A

1b
--INVALID-

LINK--

EC50 0.031 nM
Replicon

Assay
--- 1a

--INVALID-

LINK--

EC50 0.004 nM
Replicon

Assay
Con1 1b

--INVALID-

LINK--

EC50 0.11 nM
Replicon

Assay
--- 4a

--INVALID-

LINK--

EC50 1.1 nM
Replicon

Assay
--- 5a

--INVALID-

LINK--

EC50 16 nM
Replicon

Assay
--- 2a

--INVALID-

LINK--

EC50 530 nM
Replicon

Assay
--- 6e

--INVALID-

LINK--

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

binding of ledipasvir to recombinant NS5A.

Expression and Purification of Recombinant Full-Length
His-tagged NS5A
The production of high-quality recombinant NS5A is a prerequisite for in vitro binding studies. A

common method involves the use of an E. coli expression system.

Protocol:
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Vector Construction: The DNA sequence encoding full-length HCV NS5A is cloned into a

pET expression vector containing a C-terminal or N-terminal hexahistidine (6xHis) tag.

Expression: The expression vector is transformed into a suitable E. coli strain (e.g.,

BL21(DE3)). A 1-liter culture is grown to mid-log phase, and protein expression is induced

with an appropriate inducer (e.g., IPTG).

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing

a detergent (e.g., 0.5% Triton X-100) and protease inhibitors.

Purification: The lysate is cleared by centrifugation, and the supernatant containing the

soluble His-tagged NS5A is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

Washing and Elution: The column is washed with a buffer containing a low concentration of

imidazole to remove non-specifically bound proteins. The His-tagged NS5A is then eluted

with a buffer containing a high concentration of imidazole.

Further Purification (Optional): For higher purity, the eluted protein can be further purified

using size-exclusion chromatography (e.g., Superdex-200 gel filtration column).

Purity and Concentration Determination: The purity of the final protein preparation is

assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g.,

BCA assay). A purity of >90% is generally required for binding studies.[3]

Radioligand Binding Assay
This assay directly measures the binding of radiolabeled ledipasvir to NS5A and is used to

determine the dissociation constant (Kd).

Protocol:

Reaction Setup: In a final volume of 200 µL, incubate 50 nM of purified recombinant His-

tagged NS5A with varying concentrations of [3H]-ledipasvir. To determine non-specific

binding, a parallel set of reactions is prepared in the presence of a high concentration (e.g.,

100 µM) of unlabeled ledipasvir.
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Incubation: Incubate the reaction mixtures for 4 hours at room temperature to allow binding

to reach equilibrium.

Separation of Bound and Free Ligand: Load each reaction mixture onto a 2-mL column

packed with 0.25 mL of Ni-NTA agarose beads. The His-tagged NS5A will bind to the beads.

Washing: Wash each column with 5 mL of a suitable wash buffer to remove unbound [3H]-

ledipasvir.

Elution: Elute the [3H]-ledipasvir-bound NS5A from the beads with 1.5 mL of an elution buffer

containing 300 mM imidazole.

Quantification: Quantify the amount of [3H]-ledipasvir in the eluate using liquid scintillation

counting.

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific

binding. Plot the specific binding against the concentration of [3H]-ledipasvir and fit the data

to a one-site binding model to determine the Kd.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.

The following is an adaptable protocol for studying the ledipasvir-NS5A interaction.

Protocol:

Chip Preparation: Use a CM5 sensor chip. Immobilize the purified recombinant NS5A protein

onto the chip surface using standard amine coupling chemistry.

Analyte Preparation: Prepare a series of dilutions of ledipasvir in a suitable running buffer

(e.g., HBS-EP buffer: 0.15 M NaCl, 10 mM HEPES, pH 7.4, 3 mM EDTA, and 0.005%

polysorbate 20).

Binding Measurement: Inject the different concentrations of ledipasvir over the sensor chip

surface at a constant flow rate (e.g., 50 µL/minute). The association of ledipasvir to the

immobilized NS5A is monitored in real-time as a change in resonance units (RU).
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Dissociation Measurement: After the association phase, flow the running buffer over the chip

to monitor the dissociation of the ledipasvir-NS5A complex.

Data Analysis: Analyze the resulting sensorgrams using appropriate software (e.g.,

BIAevaluation Software). Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding

model) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the

determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters

(ΔH and ΔS).

Protocol:

Sample Preparation: Prepare a solution of purified recombinant NS5A (in the sample cell)

and a solution of ledipasvir (in the injection syringe) in the same buffer to minimize heat of

dilution effects.

Titration: Perform a series of injections of the ledipasvir solution into the NS5A solution while

monitoring the heat released or absorbed.

Data Acquisition: Record the heat change after each injection. The raw data is a series of

peaks corresponding to each injection.

Data Analysis: Integrate the area under each peak to determine the heat change per

injection. Plot the heat change against the molar ratio of ledipasvir to NS5A. Fit the resulting

binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization

of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.

Protocol:
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Probe Preparation: Synthesize or obtain a fluorescently labeled ledipasvir analog (the

"tracer").

Reaction Setup: In a microplate, add a fixed concentration of the fluorescent tracer and

varying concentrations of unlabeled ledipasvir to a solution of purified recombinant NS5A.

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach

equilibrium.

Measurement: Measure the fluorescence polarization of each well using a plate reader

equipped with polarization filters.

Data Analysis: The binding of the tracer to NS5A will result in a high polarization signal. The

unlabeled ledipasvir will compete with the tracer for binding to NS5A, leading to a decrease

in the polarization signal. Plot the fluorescence polarization against the concentration of

unlabeled ledipasvir and fit the data to a competitive binding model to determine the IC50

value, which can be converted to a Ki (inhibition constant).

Visualizations
The following diagrams illustrate the mechanism of action of ledipasvir and a typical

experimental workflow for its characterization.
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Ledipasvir binds to NS5A, inhibiting replication complex formation.

HCV Replication Cycle

HCV Polyprotein NS5AProteolytic Cleavage Replication Complex Formation Viral RNA Replication
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General workflow for determining Ledipasvir-NS5A binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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